molecular formula C22H16Cl2N2O3 B11563442 2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11563442
M. Wt: 427.3 g/mol
InChI Key: YGMYDMKQXBGDPF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes dichlorophenoxy and benzoxazolyl groups, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas under controlled conditions.

    Formation of 2,4-dichlorophenoxyacetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 6-methyl-1,3-benzoxazole: This can be synthesized from o-aminophenol and acetic anhydride.

    Coupling Reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with 6-methyl-1,3-benzoxazole in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological actions and potential therapeutic uses.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H16Cl2N2O3/c1-13-5-7-18-20(9-13)29-22(26-18)14-3-2-4-16(10-14)25-21(27)12-28-19-8-6-15(23)11-17(19)24/h2-11H,12H2,1H3,(H,25,27)

InChI Key

YGMYDMKQXBGDPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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